molecular formula C10H12FNO B1475468 4-(2-Fluoroethoxy)indoline CAS No. 1893993-67-3

4-(2-Fluoroethoxy)indoline

Cat. No. B1475468
M. Wt: 181.21 g/mol
InChI Key: IEDVBFHOKGKLJK-UHFFFAOYSA-N
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Description

“4-(2-Fluoroethoxy)indoline” is an organic chemical compound of great interest due to its varied properties and potential for use in scientific research and industry. It’s based on the structure of indoline, an aromatic heterocyclic organic compound with the chemical formulation C8H9N .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The TPA and 4-(2,2diphenylethenyl)phenyl substituent indoline groups are effective chromophores in intramolecular charge transfer (IMCT), and they play an important role in sensitization of dye-sensitized solar cells (DSCs) .


Chemical Reactions Analysis

Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

Multigram Synthesis and Catalysis

One study focused on the synthesis of chiral substituted indolines using a copper-catalyzed alkene aminooxygenation process. This method achieved high enantioselectivity and efficiency, highlighting the potential of fluoroethoxy substituted indolines in synthetic chemistry and catalysis (Sequeira, Bovino, Chipre, & Chemler, 2012).

Anticancer Activity

Another significant application is in the development of anticancer agents. Rh(III)-catalyzed C-H functionalization of indolines has been explored for synthesizing C7-amidated indolines, which have shown potent anticancer activity. This suggests potential therapeutic applications of fluoroethoxy substituted indolines in cancer treatment (Jeon et al., 2016).

Radiolabeling and Imaging

Research has also been conducted on the syntheses and radiofluorination of derivatives of 5-cyano-indole for selective ligands for the dopamine D4 receptor. This work indicates the utility of fluoroethoxy substituted indolines in developing radioligands for positron emission tomography (PET) imaging, particularly in neuroscience research (Tietze et al., 2006).

Beta-Amyloid Plaque Imaging

Another application includes the synthesis of phenylacetylene derivatives targeting beta-amyloid plaques for Alzheimer's disease diagnosis. The fluoroethoxy component plays a crucial role in the affinity and selectivity of these compounds for beta-amyloid plaques, demonstrating the compound's potential in neuroimaging and Alzheimer's research (Qu et al., 2008).

HIV-1 Attachment Inhibition

Indole derivatives, including those with fluoroethoxy groups, have been investigated for their ability to interfere with the HIV surface protein gp120 and the host cell receptor CD4. Such studies underline the potential of fluoroethoxy substituted indolines in antiviral therapy (Wang et al., 2003).

Safety And Hazards

Based on the safety data sheet for a related compound, Indoline-2,3-dione, it is advised to avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water .

Future Directions

As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .

properties

IUPAC Name

4-(2-fluoroethoxy)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVBFHOKGKLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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